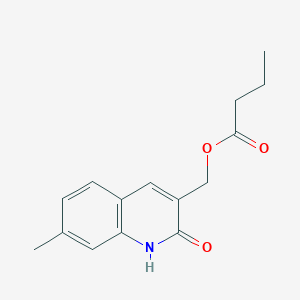![molecular formula C15H12ClN5O2 B5756811 N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as CPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as tetrazoles, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to improve cardiac function and reduce myocardial injury in animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and has a high degree of purity. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to its use. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in cancer patients. Another area of interest is its potential applications in the treatment of heart disease. Further studies are needed to determine the mechanisms underlying its cardioprotective effects and to evaluate its effectiveness in clinical trials. Finally, there is a need for further studies to determine the safety and toxicity of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, particularly with long-term use.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves the reaction of 2-chlorophenylacetic acid with 3-(1H-tetrazol-1-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with chloroacetyl chloride to yield N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor activity in various cancer cell lines. It has also been found to have cardioprotective effects and may be useful in the treatment of heart disease.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQNHQCFAQXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)


![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)





![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)